molecular formula C8H3F5O3 B14003142 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid

3,5-Difluoro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B14003142
M. Wt: 242.10 g/mol
InChI Key: HFEYMZZPTKZDNA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H3F5O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The trifluoromethoxy group can be introduced using trifluoromethyl ethers or trifluoromethylation reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, trifluoromethylation, and subsequent carboxylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its targets .

Properties

Molecular Formula

C8H3F5O3

Molecular Weight

242.10 g/mol

IUPAC Name

3,5-difluoro-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H3F5O3/c9-4-1-3(7(14)15)2-5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

HFEYMZZPTKZDNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(=O)O

Origin of Product

United States

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